ORFI peptide - 136331-92-5

ORFI peptide

Catalog Number: EVT-1520132
CAS Number: 136331-92-5
Molecular Formula: C16H10
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ORFI peptides are typically synthesized through solid-phase peptide synthesis, a widely used method that allows for the precise assembly of amino acid sequences. The classification of ORFI peptides falls under synthetic peptides, which are distinguished from naturally occurring peptides found in biological organisms. Their synthetic nature enables researchers to tailor their properties and functions for specific applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of ORFI peptides is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Anchoring: The C-terminus of the first amino acid is attached to a solid support resin.
  2. Deprotection: The N-terminal protecting group is removed to expose the reactive amine group.
  3. Coupling: A protected amino acid is added, where its carboxyl group reacts with the amine group of the growing peptide chain to form a peptide bond.
  4. Washing: Excess reagents and by-products are washed away.
  5. Repetition: Steps 2 to 4 are repeated until the desired peptide length is achieved.

This cycle allows for high efficiency and purity in peptide synthesis, although challenges such as incomplete reactions or side reactions can occur, especially with longer sequences .

Molecular Structure Analysis

Structure and Data

  • General Formula: The general formula for peptides can be represented as R1R2R3RnR_1-R_2-R_3-\ldots -R_n, where RR represents different amino acid residues.
  • Common Structures: Peptides can adopt various structures such as alpha-helices or beta-sheets, depending on their sequence and environmental conditions.

Data regarding specific structural characteristics of ORFI peptides may include molecular weight, hydrophobicity, and charge, which are critical for understanding their interactions with other biomolecules .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of ORFI peptides include:

  1. Peptide Bond Formation: The reaction between the carboxyl group of one amino acid and the amine group of another forms a covalent bond known as a peptide bond.
  2. Deprotection Reactions: These reactions involve removing protective groups from amino acids to allow further coupling or functionalization.
  3. Cleavage Reactions: After synthesis, the completed peptide is cleaved from the resin using strong acids or bases to release it into solution.

These reactions must be carefully controlled to maximize yield and minimize by-products .

Mechanism of Action

Process and Data

The mechanism of action for ORFI peptides typically involves their binding to specific receptors or proteins within biological systems. This interaction can modulate various cellular processes such as signaling pathways, enzyme activity, or gene expression.

  • Binding Affinity: The effectiveness of ORFI peptides often depends on their binding affinity to target molecules, which can be influenced by their structural conformation and chemical properties.
  • Biological Activity: Depending on their design, ORFI peptides may exhibit agonistic or antagonistic effects on their targets, leading to desired therapeutic outcomes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of ORFI peptides include:

  • Molecular Weight: Typically ranges depending on the length and composition but is crucial for determining solubility and stability.
  • Solubility: Peptides often exhibit varying solubility in water and organic solvents based on their hydrophobic/hydrophilic balance.
  • Stability: Factors such as pH, temperature, and ionic strength can affect peptide stability.

Analyses such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration .

Applications

Scientific Uses

ORFI peptides have diverse applications in scientific research:

  • Drug Development: They serve as potential therapeutic agents targeting specific diseases by modulating biological pathways.
  • Biomolecular Studies: Used in studies investigating protein-protein interactions or enzyme activities.
  • Diagnostic Tools: Can be employed in assays for detecting biomolecular interactions or disease markers.
Introduction to ORFI Peptides

Definition and Genomic Context of Noncanonical Open Reading Frames (ncORFs)

Noncanonical open reading frames (ncORFs) are genomic sequences typically defined as translationally active regions lacking annotation in reference proteomes. They are characterized by their small size (usually <100 codons), location in non-traditional genomic regions (e.g., 5′/3′ untranslated regions (UTRs), long noncoding RNAs (lncRNAs), pseudogenes, and intergenic sequences), and frequent use of non-AUG start codons [1] [4]. Unlike canonical ORFs, ncORFs often exhibit low evolutionary conservation and are not captured by standard gene annotation pipelines, which prioritize long, conserved coding sequences.

High-throughput techniques like ribosome profiling (Ribo-seq) and advanced mass spectrometry (MS) have identified ncORFs as pervasive translational elements. For example, a pan-proteome analysis of 95,520 MS experiments encompassing 3.8 billion spectra detected peptides from 25% of 7,264 curated ncORFs, confirming their translation in vivo [1]. Genomic mapping reveals that >60% of human coding genes harbor ncORFs in 5′UTRs (yielding upstream ORFs, uORFs), while 20% show 3′UTR translation (downstream ORFs, dORFs) [4].

Table 1: Genomic Origins of ncORF-Derived Peptides

Genomic LocationPrevalence in Human GenesExample Peptide Classes
5′ UTR62.8% (28,981 uORFs)Regulatory uORF peptides
3′ UTR19.6% (4,907 dORFs)dORF-encoded signaling peptides
lncRNAs3887 lncRNA genes translatedTissue-specific microproteins
Pseudogenes1287 translated pseudogenesImmunomodulatory peptides

Evolutionary Significance of ORFI Peptides in Eukaryotic Genomes

ORFI peptides, the translational products of ncORFs, represent an ancient reservoir of genetic novelty. Studies in Drosophila melanogaster demonstrate that 30% of lncRNAs contain translated small ORFs (smORFs), producing 100–300 micropeptides with stage-specific expression during embryogenesis [9]. These peptides often arise de novo from previously noncoding sequences, with younger peptides showing lower conservation but higher disorder, while older peptides evolve structured domains [5] [9].

Functional analyses reveal that ORFI peptides drive key phenotypic adaptations:

  • Developmental regulation: The tarsal-less (tal) gene in Drosophila encodes 11-aa peptides controlling tarsal segment formation and tracheal morphogenesis. Mutations cause embryonic lethality, underscoring their non-redundant roles [5].
  • Subcellular targeting: Despite their small size, ORFI peptides localize to organelles (e.g., endoplasmic reticulum, mitochondria) and regulate core processes like calcium signaling (e.g., Myoregulin) [4] [7].
  • Immunological functions: Viral-derived 2A peptides (18–22 aa) mediate ribosomal skipping, enabling polyprotein processing. Computational screens identify >2,200 such peptides across eukaryotes and viruses, highlighting their role in pathogen evolution [8].

Table 2: Evolutionary Features of ORFI Peptides

Evolutionary FeatureCharacteristicsEvidence
De novo emergenceSpecies-specific smORFs in lncRNAs/intergenic regions70 ancestral Drosophila genes reconstructed [9]
Conservation patternsLow deep conservation; lineage-specific selectionOnly 10% of human lncORFs conserved beyond mammals [4]
Functional retentionFoldable structures despite short lengthHydrophobic cluster analysis (HCA) in yeast [2]

Challenges in Distinguishing Functional ORFI Peptides from Translational Noise

Discriminating functional ORFI peptides from stochastic translation remains a major hurdle due to:

Technological Limitations:

  • Proteomic detection bias: Tryptic-digest MS preferentially identifies longer peptides (>9 aa), missing 95% of microproteins <50 aa. Immunopeptidomics (e.g., HLA-bound peptide detection) outperforms standard MS for small ORFI peptides [1].
  • Ribo-seq false positives: Ribosome-bound RNAs without active translation (e.g., regulatory ribosomal stalls) mimic ncORF signals. Framing analysis of ribosome footprints (26–36 nt) improves specificity but requires deep sequencing depth [3] [9].

Bioinformatic and Evolutionary Discordance:

  • Database incompleteness: Standard proteomic databases exclude ncORFs, causing 75% of high-quality MS spectra to remain unmatched. Integrated databases (e.g., NONCODE) now incorporate lncRNA-encoded smORFs, enabling identification of 762 novel SEPs (smORF-encoded polypeptides) [10].
  • Non-conservation as a functional signal: While conservation traditionally implies function, many functional ORFI peptides (e.g., tumor antigens) are primate-specific. Machine learning models like PepScore use ORF features (length, domain content) to predict stability independently of conservation [4].

Biological Context Dependency:

  • Conditional expression: Some ORFI peptides are detectable only under stress (e.g., proteasome inhibition stabilizes moderate-PepScore peptides) [4].
  • Absence of canonical characteristics: Functional peptides like tal’s 11-aa products lack start/stop codon conservation but show positional synteny [5].

Properties

CAS Number

136331-92-5

Product Name

ORFI peptide

Molecular Formula

C16H10

Synonyms

ORFI peptide

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